1-(4-Fluorophenyl)-1H-1,2,3-triazole-4-sulfonyl chloride

SuTEx chemistry Covalent probes Reactivity tuning

1-(4-Fluorophenyl)-1H-1,2,3-triazole-4-sulfonyl chloride (CAS 2060057-42-1, MW 261.66, C₈H₅ClFN₃O₂S) is a heteroaromatic sulfonyl halide belonging to the sulfonyl-triazole class of electrophiles. It features a 1,2,3-triazole core substituted at N1 with a para-fluorophenyl group and at C4 with a sulfonyl chloride moiety.

Molecular Formula C8H5ClFN3O2S
Molecular Weight 261.66 g/mol
Cat. No. B13206142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Fluorophenyl)-1H-1,2,3-triazole-4-sulfonyl chloride
Molecular FormulaC8H5ClFN3O2S
Molecular Weight261.66 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N2C=C(N=N2)S(=O)(=O)Cl)F
InChIInChI=1S/C8H5ClFN3O2S/c9-16(14,15)8-5-13(12-11-8)7-3-1-6(10)2-4-7/h1-5H
InChIKeyDUDSCBYJSVTZIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Fluorophenyl)-1H-1,2,3-triazole-4-sulfonyl chloride: A Modular Sulfonyl-Triazole Electrophile for Tunable Covalent Probe and Synthon Procurement


1-(4-Fluorophenyl)-1H-1,2,3-triazole-4-sulfonyl chloride (CAS 2060057-42-1, MW 261.66, C₈H₅ClFN₃O₂S) is a heteroaromatic sulfonyl halide belonging to the sulfonyl-triazole class of electrophiles. It features a 1,2,3-triazole core substituted at N1 with a para-fluorophenyl group and at C4 with a sulfonyl chloride moiety . This compound is a reactive building block for synthesizing sulfonamide and sulfonate ester derivatives and also serves as a covalent warhead for sulfur-triazole exchange (SuTEx) chemistry, a platform used for chemoproteomic profiling and kinase inhibitor development [1][2]. The para-fluorophenyl substituent provides a defined electronic and exit vector tuning capability that distinguishes it from other N1-aryl analogs.

Why 1-(4-Fluorophenyl)-1H-1,2,3-triazole-4-sulfonyl chloride Cannot Be Simply Replaced by Other N1-Aryl or Sulfonyl Halide Analogs


The reactivity of sulfonyl-triazole electrophiles is exquisitely sensitive to the electronic character of substituents on both the adduct group (AG) at sulfur and the leaving group (LG) at N1 [1]. In sulfur-triazole exchange (SuTEx) chemistry, half-life (t₁/₂) values for reaction with tyrosine model nucleophiles span four orders of magnitude based on substituent changes, with fluoro-substituted aryl-AGs showing attenuated reactivity (t₁/₂ ~16 min) compared to cyano derivatives (t₁/₂ 1.1 min) [2][3]. Similarly, LG modifications produce graded reactivity changes: the addition of a trifluoromethyl group to the phenyl-triazole LG shifts t₁/₂ from ~3 min to 14 min [3]. Therefore, blindly substituting 1-(4-fluorophenyl) with phenyl, chlorophenyl, or methylphenyl analogs—or interchanging sulfonyl chloride with sulfonyl fluoride—introduces unquantified changes to electrophile reactivity, hydrolytic stability, and downstream biological probe performance that cannot be predicted without experimental validation.

Quantitative Differentiation Evidence for 1-(4-Fluorophenyl)-1H-1,2,3-triazole-4-sulfonyl chloride vs. Closest Analogs


Modulated SuTEx Electrophile Reactivity vs. Unsubstituted Phenyl and Electron-Donating N1-Aryl Analogs

In sulfur-triazole exchange (SuTEx) chemistry, modifications to the N1-phenyl leaving group (LG) alter electrophile reactivity in a graded fashion correlated with the electron-withdrawing character of the substituent [1]. The para-fluorophenyl group (Hammett σₚ = +0.06) provides moderate electron withdrawal, positioning the reactivity of 1-(4-fluorophenyl)-1H-1,2,3-triazole-4-sulfonyl chloride between that of the unsubstituted phenyl analog (σₚ = 0.00) and the para-chlorophenyl analog (σₚ = +0.23). In a directly comparable system, the addition of a trifluoromethyl group (strong EWG) to a phenyl-triazole LG accelerated solution-phase reaction with p-cresol, shifting half-life from ~3 min to ~14 min [2]. The methoxy-substituted analog (EDG) exhibited dramatically reduced reactivity with incomplete reaction under identical conditions [2]. These class-level data support that the para-fluoro substituent confers a predictable, intermediate reactivity profile that is distinct from both unsubstituted phenyl and strongly electron-donating (e.g., para-methyl, σₚ = -0.17) or strongly electron-withdrawing (e.g., para-CF₃) analogs [1][2].

SuTEx chemistry Covalent probes Reactivity tuning Chemical proteomics

Sulfonyl Chloride vs. Sulfonyl Fluoride Hydrolytic Stability and Reactivity Trade-off

Heteroaromatic sulfonyl chlorides, including triazole-4-sulfonyl chlorides, exhibit significantly higher reactivity toward nucleophiles compared to their sulfonyl fluoride counterparts but are correspondingly more susceptible to hydrolysis by trace moisture [1][2]. A comprehensive stability study of over 200 heteroaromatic sulfonyl halides established that sulfonyl chlorides undergo hydrolysis more readily than sulfonyl fluorides, with stability governed by the heterocyclic system and substitution pattern [1]. For the same 1-(4-fluorophenyl)-1H-1,2,3-triazole scaffold, the sulfonyl fluoride analog (CAS 2138132-55-3) offers enhanced hydrolytic stability but requires different reaction conditions (SuFEx click chemistry) and exhibits slower kinetics in nucleophilic substitution reactions compared to the sulfonyl chloride [2]. This stability–reactivity trade-off is a critical procurement decision point: the sulfonyl chloride is preferred when rapid, high-yield derivatization is required under strictly anhydrous conditions, while the sulfonyl fluoride is selected for applications demanding prolonged storage stability or aqueous compatibility.

Sulfonyl halide stability Synthetic chemistry Procurement Storage

Regioisomeric Purity Advantage: C4-SO₂Cl vs. C5-SO₂Cl and N2-Substitution Patterns

The compound is specifically defined as 1-(4-fluorophenyl)-1H-1,2,3-triazole-4-sulfonyl chloride, with the sulfonyl chloride unequivocally at the C4 position of the triazole ring and the fluorophenyl group at N1 . This regiochemical precision is synthetically significant because reactions of N-unsubstituted triazoles with sulfonyl chlorides typically afford mixtures of regioisomeric 1- and 2-sulfonyl-1,2,3-triazoles, and the C4 vs. C5 position of the sulfonyl group on the triazole ring influences both the electronic environment and the steric accessibility of the sulfonyl electrophile . 1,4-Disubstituted 1,2,3-triazoles are the canonical product of Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), whereas 1,5-disubstituted analogs require Ru catalysis [1]. Procurement of a pre-formed, regiospecifically defined C4-sulfonyl chloride N1-aryl triazole eliminates the need for challenging isomer separation and ensures consistent reactivity in downstream applications—a practical advantage over attempting to sulfonylate N-unsubstituted triazoles in-house, which can produce regioisomeric mixtures .

Regiochemistry Click chemistry Synthesis Quality control

Fluorine-Enabled ¹⁹F NMR Analytical Handle Absent in Non-Fluorinated Analogs

The para-fluorophenyl substituent provides a ¹⁹F NMR spectroscopic handle that is completely absent in the non-fluorinated phenyl analog (CAS 1895195-83-1) and the para-chloro and para-methyl analogs . This enables real-time reaction monitoring, purity assessment, and quantification of the compound and its derivatives without interference from ¹H NMR solvent peaks or complex aromatic proton signals [1]. In related (R)-4-fluorophenyl-1H-1,2,3-triazole derivatives, ¹⁹F NMR has been routinely used to confirm structures and monitor reactions [2]. The fluorine atom also contributes a distinct mass shift (+18 Da vs. unsubstituted phenyl), facilitating LC-MS identification and purity analysis of derivatives .

Analytical chemistry ¹⁹F NMR Reaction monitoring Quality assurance

Optimal Procurement and Application Scenarios for 1-(4-Fluorophenyl)-1H-1,2,3-triazole-4-sulfonyl chloride Based on Differential Evidence


Covalent Kinase Probe and Chemoproteomic Fragment Library Synthesis

SuTEx electrophiles are an established platform for developing covalent kinase ligands that target reactive tyrosine and lysine residues . 1-(4-Fluorophenyl)-1H-1,2,3-triazole-4-sulfonyl chloride provides a para-fluoro-substituted triazole LG with predictable intermediate electrophile reactivity, as inferred from class-level structure–reactivity trends [1][2]. Its defined 1,4-regiochemistry eliminates isomer separation, and the ¹⁹F NMR handle enables direct reaction monitoring and purity verification of probe candidates—advantages over non-fluorinated phenyl and para-methylphenyl analogs that lack an analytical reporter nucleus [1][3]. This compound is suitable for fragment-based covalent ligand discovery workflows where tunable reactivity and orthogonal analytical characterization are required.

Rapid Sulfonamide Library Synthesis with Orthogonal Analytical Validation

The sulfonyl chloride group reacts rapidly with primary and secondary amines to form sulfonamide derivatives under anhydrous conditions . In comparison to the more hydrolytically stable but less reactive sulfonyl fluoride analog (CAS 2138132-55-3), the sulfonyl chloride enables faster reaction kinetics and higher conversions when synthesizing structurally diverse sulfonamide libraries [4][5]. The para-fluorophenyl substituent adds ¹⁹F NMR capability for real-time reaction monitoring and final product characterization, an advantage over the unsubstituted phenyl analog (CAS 1895195-83-1) [3]. This compound is well-suited for medicinal chemistry groups generating focused sulfonamide libraries for high-throughput screening.

Heterocyclic Building Block for Agrochemical and Pharmaceutical Intermediate Synthesis

1,4-Disubstituted 1,2,3-triazoles are privileged scaffolds in agrochemical and pharmaceutical development due to their metabolic stability and hydrogen-bonding capability [6]. The C4-sulfonyl chloride functional group serves as a versatile electrophilic handle for introducing sulfonamide, sulfonate ester, and sulfone functionalities through established nucleophilic substitution chemistry . The para-fluorophenyl group provides a defined exit vector and electronic modulation that can be exploited in structure–activity relationship (SAR) studies. The availability of this compound at >95% purity from commercial sources makes it a practical procurement choice over custom synthesis of less common N1-aryl analogs.

Synthetic Methodology Development for Sulfur(VI) Exchange Chemistry

The sulfonyl chloride electrophile on the triazole scaffold can be benchmarked against sulfonyl fluoride analogs to establish reactivity and selectivity profiles in novel SuFEx/SuTEx methodology development [4][5]. The para-fluoro substituent on the N1-phenyl ring provides a moderately electron-withdrawing environment distinct from both the parent phenyl and the more strongly electron-withdrawing para-chlorophenyl or para-CF₃-phenyl analogs, enabling systematic investigation of LG electronic effects on reaction kinetics [1][2]. The ¹⁹F NMR reporter enables kinetic analysis by ¹⁹F NMR spectroscopy without requiring deuterated solvents or internal standards for relative quantification [3]. This compound serves as a well-defined model substrate for reaction optimization studies in academic and industrial process chemistry laboratories.

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